molecular formula C17H17ClN2O3 B2971253 N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396677-67-0

N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

Cat. No.: B2971253
CAS No.: 1396677-67-0
M. Wt: 332.78
InChI Key: JYUKMRZFUHMYFD-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.78. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Novel Synthetic Approaches : A study by Mamedov et al. (2016) presents a novel synthetic methodology for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the target compound, showing the versatility of oxalamides in synthetic chemistry. This method is operationally simple and yields a variety of anthranilic acid derivatives and oxalamides efficiently (Mamedov et al., 2016).

Material Science and Catalysis

  • Catalytic Applications : Xia et al. (2016) discuss the use of an oxalamide derivative in catalyzing the hydroxylation of (hetero)aryl halides, suggesting potential catalytic applications for similar compounds. This highlights the role of oxalamides in facilitating chemical transformations under mild conditions, offering good to excellent yields (Xia et al., 2016).

Environmental Applications

  • Electro-Fenton Degradation of Antimicrobials : Research by Sirés et al. (2007) on the electro-Fenton degradation of antimicrobials provides insights into environmental remediation techniques that could potentially apply to the degradation of complex organic compounds such as N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide. This study underscores the importance of advanced oxidation processes in breaking down persistent organic pollutants (Sirés et al., 2007).

Photocatalysis and Degradation

  • Photocatalytic Degradation Studies : The work by Sturini et al. (1997) on the TiO2 catalyzed degradation of certain anilides, including herbicides, could provide a parallel for understanding the environmental fate or degradation pathways of similar compounds. This suggests the potential for photocatalytic methods to contribute to the breakdown of complex organic molecules in water systems (Sturini et al., 1997).

Supramolecular Chemistry

  • Supramolecular Assemblies : Research on the structures and magnetic properties of oxamido-bridged complexes by Zhang et al. (2007) may offer a foundational understanding of how this compound could interact in supramolecular assemblies. The study provides insights into the design of molecular materials with specific magnetic properties, demonstrating the utility of oxalamides in constructing complex molecular architectures (Zhang et al., 2007).

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-13-8-4-5-9-14(13)20-17(23)16(22)19-11-10-15(21)12-6-2-1-3-7-12/h1-9,15,21H,10-11H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUKMRZFUHMYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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